Boc-cis-3-hydroxy-l-proline
CAS No.: 186132-96-7
Cat. No.: VC20875420
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 186132-96-7 |
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Molecular Formula | C10H17NO5 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | (2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 |
Standard InChI Key | JLDHXHPQMBNKMC-RQJHMYQMSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)O |
SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O |
Introduction
Chemical Structure and Identity
Structural Characteristics
Boc-cis-3-hydroxy-L-proline is a modified proline derivative characterized by a hydroxyl group in the cis configuration at the 3-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The compound has a molecular formula of C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol . The specific optical rotation has been measured as [α]D = -112 ± 2° (C=1.1 in dichloromethane) at 23°C, which confirms its stereochemical configuration .
Nomenclature and Identification
The compound is formally known as (2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid and carries the CAS registry number 186132-96-7 . The stereochemical designation indicates the S-configuration at the C-2 position (the carboxylic acid bearing carbon) and the R-configuration at the C-3 position (the hydroxyl bearing carbon), resulting in the cis relationship between these substituents . Other identifiers include:
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IUPAC Name: (2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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InChI: InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Structural Comparison with Related Compounds
Boc-cis-3-hydroxy-L-proline differs from its D-isomer (Boc-cis-3-hydroxy-D-proline) in the stereochemistry at the C-2 position. While the L-isomer has an [α]D = -112 ± 2°, the D-isomer exhibits an [α]D = +95 ± 2° (C=1 in chloroform) . This contrasting optical rotation reflects their enantiomeric relationship. The following table presents key differences between these related compounds:
Property | Boc-cis-3-hydroxy-L-proline | Boc-cis-3-hydroxy-D-proline |
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CAS Number | 186132-96-7 | 118492-87-8 |
Stereochemistry | (2S,3R) | (2R,3S) |
Optical Rotation | [α]D = -112 ± 2° (DCM) | [α]D = +95 ± 2° (CHCl₃) |
Configuration | Cis | Cis |
Chirality | L-series | D-series |
Synthesis Methods and Production
Enzymatic Synthesis
The synthesis of Boc-cis-3-hydroxy-L-proline typically involves enzymatic hydroxylation of L-proline followed by protection with a Boc group. One of the most efficient methods employs recombinant Escherichia coli expressing a synthetic L-proline-3-hydroxylase gene, which yields high-purity cis-3-hydroxy-L-proline with excellent enantiomeric excess. This approach represents a significant advancement over traditional chemical synthesis methods, offering superior stereoselectivity.
Industrial Production Methods
Industrial production of this compound often utilizes whole-cell catalysis in water, employing non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases. This method ensures high yield and purity by optimizing the molar ratios of ascorbic acid, FeSO₄·7H₂O, and α-ketoglutarate . A facile method for the production of cis-3-proline hydroxylase and its application for regio- and stereoselective hydroxylation of L-proline has been described by Klein and Hüttel (2011) .
Purification Techniques
After synthesis, the compound is typically purified using ion exchange chromatography. This method has been shown to yield hydroxyprolines in yields of 35-61% (175-305 mg per flask) in laboratory settings . The purification process must be carefully controlled to maintain the stereochemical integrity of the compound.
Physicochemical Properties
Physical State and Appearance
Boc-cis-3-hydroxy-L-proline exists as a solid at room temperature . The compound is typically white to off-white in color, though this can vary slightly depending on the purity of the sample and the specific manufacturing process employed.
Solubility and Stability
The compound demonstrates solubility in polar organic solvents such as dichloromethane (DCM) and chloroform, which are commonly used for optical rotation measurements . Due to the presence of the Boc protecting group, the compound exhibits enhanced stability during synthetic processes compared to the unprotected hydroxyproline. The Boc group is typically removed under acidic conditions, enabling controlled deprotection in multi-step reactions.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the identity of Boc-cis-3-hydroxy-L-proline in synthetic workflows. ¹H and ¹³C-NMR typically show characteristic signals for the Boc group (δ 1.4 ppm for tert-butyl) and hydroxyproline backbone (δ 3.8–4.5 ppm for α-protons). Infrared (IR) spectroscopy can detect O-H stretching (3200–3600 cm⁻¹) and carbonyl peaks (Boc: ~1680 cm⁻¹), while high-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]⁺.
Applications in Scientific Research
Drug Development
In medicinal chemistry, Boc-cis-3-hydroxy-L-proline plays a crucial role in the development of new pharmaceuticals, especially those targeting neurological disorders . Its unique structural properties make it a key component in designing drugs that target specific biological pathways, enhancing the efficacy and selectivity of therapeutic agents . Research has shown that incorporation of this compound into peptide-based drugs aimed at treating specific neurological conditions led to increased bioactivity and selectivity towards targeted receptors.
Biotechnology Applications
In the field of biotechnology, the compound is utilized in the design of novel biomaterials and drug delivery systems, enhancing the efficacy of therapeutic agents . It is particularly valuable in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it serves as a non-cleavable linker or structural modifier.
Research on Protein Folding
Boc-cis-3-hydroxy-L-proline aids researchers in studying protein folding and stability, providing insights into the structural dynamics of proteins, which is essential for understanding various diseases . The following table summarizes its key research applications:
Application Area | Description | Key Benefits |
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Peptide Synthesis | Building block for cyclic peptides | Enhanced stability and bioactivity |
Drug Development | Intermediate for pharmaceuticals targeting neurological disorders | Mimics natural amino acids; improved therapeutic effects |
Biotechnology | Design of biomaterials and drug delivery systems | Increased efficacy of therapeutic agents |
Protein Folding Research | Insights into protein stability and dynamics | Understanding diseases related to protein misfolding |
Cosmetic Formulations | Ingredient in skin care products | Benefits for hydration and skin repair |
Cosmetic Formulations
The compound is also explored in cosmetic chemistry for its potential benefits in skin care products, particularly for formulations aimed at hydration and skin repair . Its properties are being investigated in the cosmetic industry for developing anti-aging products, leveraging its ability to enhance skin hydration and elasticity .
Biochemical Mechanisms and Interactions
Mechanism of Action
The biochemical mechanism of action of Boc-cis-3-hydroxy-L-proline involves its role as a chiral building block that interacts with various enzymes and proteins, influencing their folding and stability. The hydroxyl group at the third position plays a critical role in these interactions, enhancing the compound's reactivity and specificity.
Enzymatic Interactions
Research on proline hydroxylase enzymes provides insight into how hydroxyprolines interact with biological systems. A study on bacterial proline 3-hydroxylase from Streptomyces sp. revealed that this enzyme hydroxylates proline at position 3 using iron (II)/2-oxoglutarate (2-OG)-dependent oxygenases . This mechanism is relevant to understanding how Boc-cis-3-hydroxy-L-proline might interact with biological systems once the Boc group is removed.
Structure-Activity Relationships
The specific stereochemistry of Boc-cis-3-hydroxy-L-proline significantly influences its biological activity. Studies comparing various hydroxyproline derivatives have shown that minor stereochemical changes can dramatically alter applications, such as in catalysis versus peptide modification. The cis configuration at the 3-position provides unique conformational properties that differ significantly from trans isomers.
Comparative Analysis with Similar Compounds
Structural and Stereochemical Differences
Boc-cis-3-hydroxy-L-proline differs from related compounds in several key aspects:
Protection Group Comparison: The tert-butoxycarbonyl (Boc) group provides superior steric protection compared to smaller protecting groups like acetyl. The Boc group is also less stable under acidic conditions, allowing for selective deprotection strategies.
Positional and Stereochemical Variations: The biological activity of hydroxyprolines varies significantly depending on hydroxyl group positioning (3 vs. 4) and stereochemistry (cis vs. trans). These variations influence cellular uptake and efficacy .
Biochemical Differences
A study on the L-proline dehydrogenase SmPutA from Sinorhizobium meliloti revealed interesting differences in how various proline and hydroxyproline compounds bind to the enzyme's active site . The structures show a conserved mode of recognition of the carboxylate group, but the pyrrolidine rings of D- and L-isomers have different orientations and hydrogen bonding environments . This indicates that the stereochemistry of compounds like Boc-cis-3-hydroxy-L-proline significantly impacts their biological interactions.
Functional Comparison
The following table presents a comparative analysis of Boc-cis-3-hydroxy-L-proline with structurally related compounds:
Compound | Structure Type | Unique Features | Primary Applications |
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Boc-cis-3-hydroxy-L-proline | Protected hydroxylated amino acid | Cis hydroxyl at 3-position; Boc protection | Peptide synthesis; Drug development |
Cis-3-hydroxy-L-proline | Natural amino acid | Found in collagen; No protection group | Stability of collagen structures |
Trans-3-hydroxy-L-proline | Isomer of hydroxyproline | Different spatial arrangement | Altered biological roles |
Trans-4-hydroxy-L-proline | Common hydroxylated proline | Found in plant cell walls | Glycosylation; Collagen stability |
N-Boc-trans-3-hydroxy-L-proline | Protected isomer | Trans configuration affects conformation | Different structural effects in peptides |
Current Research and Future Directions
Recent Research Findings
Recent studies have focused on the application of Boc-cis-3-hydroxy-L-proline in developing novel peptide-based therapeutics. Research has demonstrated its utility in creating peptides with enhanced stability and bioactivity, particularly in the context of neurological disorders .
Emerging Applications
Novel applications continue to emerge for this compound, including its use in the development of peptide-based drugs targeting specific neurological conditions . Additionally, research into its potential benefits in cosmetic formulations represents an expanding area of interest .
Future Research Directions
Future research may focus on optimizing synthetic methods for larger-scale production of Boc-cis-3-hydroxy-L-proline, exploring new applications in drug delivery systems, and investigating its potential in treating specific diseases. The development of more efficient enzymatic synthesis methods also represents a promising direction for future research .
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